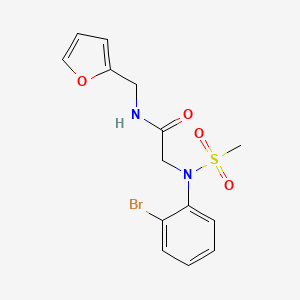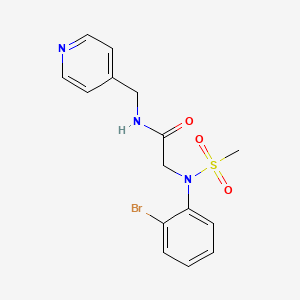
N~2~-(2-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-(3-pyridinylmethyl)glycinamide
説明
N~2~-(2-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-(3-pyridinylmethyl)glycinamide, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of compounds known as sGC (soluble guanylate cyclase) activators, which have been shown to have a variety of beneficial effects on the body.
作用機序
N~2~-(2-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-(3-pyridinylmethyl)glycinamide 41-2272 works by activating soluble guanylate cyclase (sGC), an enzyme that plays a key role in regulating blood vessel tone and blood flow. When sGC is activated, it produces cyclic guanosine monophosphate (cGMP), a signaling molecule that causes blood vessels to relax and dilate. This leads to increased blood flow and improved oxygen delivery to tissues.
Biochemical and Physiological Effects
In addition to its effects on blood vessel tone and blood flow, this compound 41-2272 has been shown to have a variety of other biochemical and physiological effects. These include:
- Inhibition of platelet aggregation: this compound 41-2272 has been shown to inhibit the aggregation of platelets, which can help prevent blood clots from forming.
- Anti-inflammatory effects: this compound 41-2272 has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of conditions such as rheumatoid arthritis and inflammatory bowel disease.
- Neuroprotective effects: this compound 41-2272 has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurological conditions such as Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of using N~2~-(2-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-(3-pyridinylmethyl)glycinamide 41-2272 in lab experiments is its specificity for sGC activation. This makes it a useful tool for studying the effects of sGC activation on various physiological processes. However, one limitation of using this compound 41-2272 is that it is a relatively new compound, and its long-term effects on the body are not yet well understood.
将来の方向性
There are many potential future directions for research involving N~2~-(2-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-(3-pyridinylmethyl)glycinamide 41-2272. Some of these include:
- Further studies on its potential therapeutic applications in cardiovascular diseases, such as heart failure and pulmonary hypertension.
- Studies on its potential use in the treatment of neurological conditions, such as Alzheimer's disease and Parkinson's disease.
- Studies on its potential use as an anti-inflammatory agent in the treatment of conditions such as rheumatoid arthritis and inflammatory bowel disease.
- Studies on its potential use in the prevention of blood clots.
Conclusion
This compound 41-2272 is a promising compound that has been extensively studied for its potential therapeutic applications. Its ability to activate soluble guanylate cyclase and produce cGMP makes it a useful tool for studying the effects of sGC activation on various physiological processes. While its long-term effects on the body are not yet well understood, further research may reveal new potential applications for this compound.
科学的研究の応用
N~2~-(2-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-(3-pyridinylmethyl)glycinamide 41-2272 has been extensively studied for its potential therapeutic applications. One of the most promising areas of research involves its potential use in the treatment of cardiovascular diseases, such as pulmonary hypertension and heart failure. Studies have shown that this compound 41-2272 can improve cardiac function, reduce pulmonary artery pressure, and increase exercise capacity in patients with these conditions.
特性
IUPAC Name |
2-(2-bromo-N-methylsulfonylanilino)-N-(pyridin-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3O3S/c1-23(21,22)19(14-7-3-2-6-13(14)16)11-15(20)18-10-12-5-4-8-17-9-12/h2-9H,10-11H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZKQFUCWUWMPOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NCC1=CN=CC=C1)C2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B3463479.png)
![N-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonyl}-4-fluorobenzamide](/img/structure/B3463486.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea](/img/structure/B3463492.png)

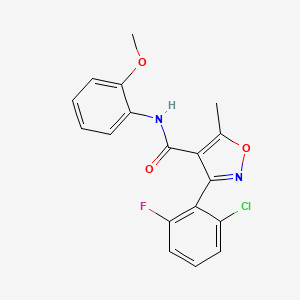
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(2-ethoxyphenyl)benzenesulfonamide](/img/structure/B3463511.png)

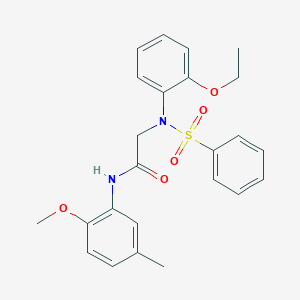

![N~2~-(2-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3463532.png)
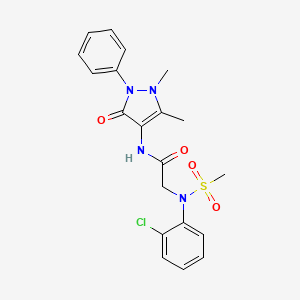
![N~2~-(2-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(1-piperidinylsulfonyl)phenyl]glycinamide](/img/structure/B3463540.png)
